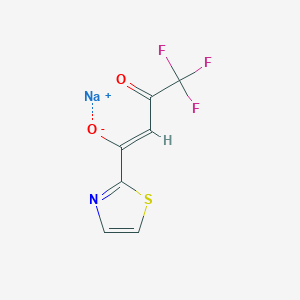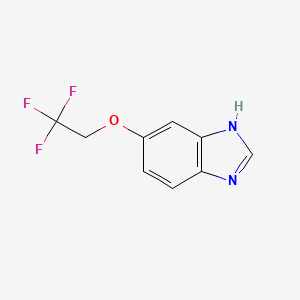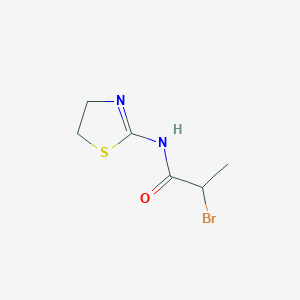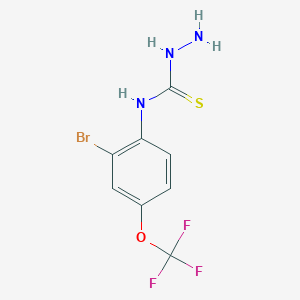
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiosemicarbazide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2-bromo-4-trifluoromethoxyacetophenone with thiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiosemicarbazide moiety can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Condensation Reactions: Typically carried out in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiosemicarbazide moiety.
Condensation Reactions: Products include Schiff bases or hydrazones.
Scientific Research Applications
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the thiosemicarbazide moiety can participate in redox reactions or form covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-trifluoromethoxyacetophenone: Shares the bromine and trifluoromethoxy groups but lacks the thiosemicarbazide moiety.
4-Trifluoromethoxyphenylhydrazine: Contains the trifluoromethoxy group and a hydrazine moiety instead of thiosemicarbazide.
2-Bromo-4-methoxyphenyl-thiosemicarbazide: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and trifluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Properties
Molecular Formula |
C8H7BrF3N3OS |
|---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
1-amino-3-[2-bromo-4-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF3N3OS/c9-5-3-4(16-8(10,11)12)1-2-6(5)14-7(17)15-13/h1-3H,13H2,(H2,14,15,17) |
InChI Key |
WYDHLEKSKCHQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


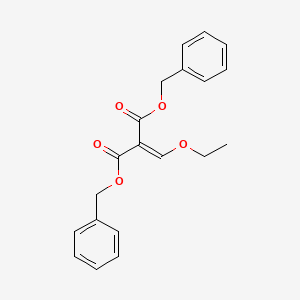
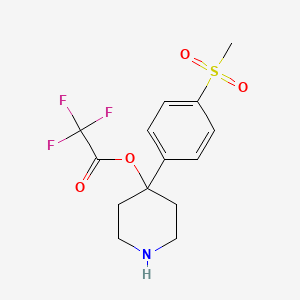
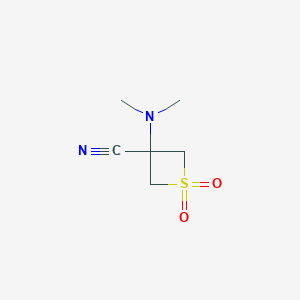

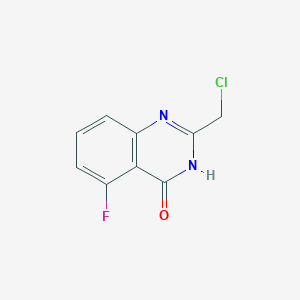
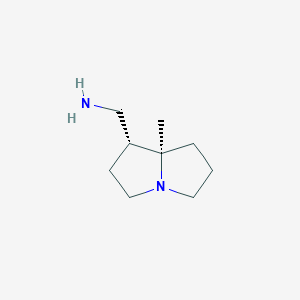
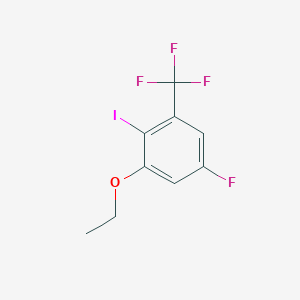
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
